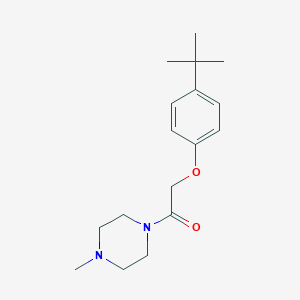
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether, also known as TBOA, is a compound that has been widely used in scientific research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the concentration of glutamate in the brain.
作用机制
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether is a non-competitive inhibitor of EAATs, which means that it binds to a site on the transporter that is distinct from the glutamate binding site. By inhibiting EAATs, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitatory neurotransmission.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects on the brain. Biochemically, this compound increases the concentration of glutamate in the synaptic cleft, which can lead to increased excitotoxicity and neuronal damage. Physiologically, this compound has been shown to induce seizures and epileptiform activity in animal models.
实验室实验的优点和局限性
One advantage of using 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether in lab experiments is its high potency and specificity for EAATs. This compound has been shown to be a more potent inhibitor of EAATs than other commonly used inhibitors, such as DL-threo-beta-benzyloxyaspartate (this compound). However, one limitation of using this compound is its potential for inducing seizures and epileptiform activity, which can complicate data interpretation.
未来方向
For research on 4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether include investigating its potential therapeutic applications in neurological disorders, such as epilepsy and stroke. Additionally, further research is needed to better understand the physiological and pathological roles of EAATs in the brain, and the potential implications of this compound-induced excitotoxicity.
合成方法
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether can be synthesized using a multi-step process involving the reaction of 4-tert-butylphenol with 4-methyl-1-piperazinecarboxylic acid, followed by the addition of an acid chloride and a base. The final product is obtained through purification and recrystallization.
科学研究应用
4-Tert-butylphenyl 2-(4-methyl-1-piperazinyl)-2-oxoethyl ether has been used extensively in scientific research as a tool to study the role of EAATs in the brain. EAATs are responsible for regulating the concentration of glutamate, which is the primary excitatory neurotransmitter in the brain. This compound has been used to study the physiological and pathological roles of EAATs in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
属性
分子式 |
C17H26N2O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-(4-tert-butylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)14-5-7-15(8-6-14)21-13-16(20)19-11-9-18(4)10-12-19/h5-8H,9-13H2,1-4H3 |
InChI 键 |
WGKOHXOQFVJDNG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)


![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)



![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)
![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)

![2-[Benzyl(methyl)amino]ethyl 2-bromobenzoate](/img/structure/B295120.png)
